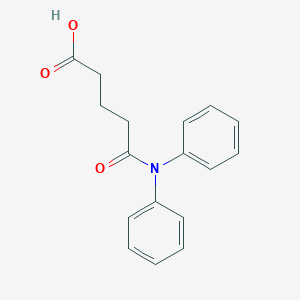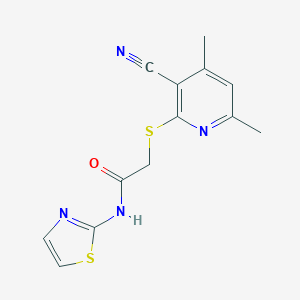![molecular formula C12H15NO3S B510431 Ethyl-2-Acetamido-4H,5H,6H-Cyclopenta[b]thiophen-3-carboxylat CAS No. 65416-88-8](/img/structure/B510431.png)
Ethyl-2-Acetamido-4H,5H,6H-Cyclopenta[b]thiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction . In this reaction, sulfur, an α-methylene carbonyl compound, and an α-cyano ester are combined to create aminothiophene derivatives . This approach offers the advantage over the prior known multistep thiophene-3-carboxylic acid ester synthesis methods of affording various thiophene derivatives in two synthetic steps from simple and available reagents .Molecular Structure Analysis
The molecular structure of ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often involve the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes are converted into compounds .Wirkmechanismus
The mechanism of action of ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain bacteria and fungi. It has also been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, the main limitation of using this compound in lab experiments is its high cost. It is also important to note that this compound should be handled with care, as it can be toxic if not handled properly.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research could be the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could be the investigation of the compound's effects on different biological systems, including the digestive system and the respiratory system. Additionally, future research could focus on the development of new pharmaceuticals based on this compound, with the aim of treating a wide range of diseases and conditions.
Synthesemethoden
The synthesis of ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been widely used in various research studies and has proven to be effective in producing high-quality ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Thiophenderivate werden in der Pharmaindustrie häufig als Bausteine verwendet. Sie wurden in verschiedene Medikamente mit antibakteriellen, antifungalen, analgetischen, entzündungshemmenden, antioxidativen, lokalen anästhetischen und Antitumor-Eigenschaften integriert. Beispielsweise enthalten β-Lactam-Antibiotika wie Ticarcillin und Cephaloridin Thiophen-Einheiten und werden zur Behandlung von mikrobiellen Infektionen eingesetzt .
Materialwissenschaften
In der Materialwissenschaft werden Thiophenderivate als Korrosionsinhibitoren eingesetzt. Sie tragen dazu bei, Materialien vor dem Abbau durch chemische Reaktionen mit ihrer Umgebung zu schützen .
Organische Elektronik
Thiophen-vermittelte Moleküle sind entscheidend für die Weiterentwicklung organischer Halbleiter. Sie werden in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) eingesetzt, die wesentliche Bestandteile moderner elektronischer Geräte sind .
Optische und nichtlineare optische Eigenschaften
Cyclopentadithiophen (CPDT)-Derivate weisen interessante optische und nichtlineare optische (NLO) Eigenschaften auf. Diese Eigenschaften werden unter Verwendung quantenchemischer Berechnungen für potenzielle Anwendungen in der Photonik und Optoelektronik untersucht .
Medizinische Chemie
In der medizinischen Chemie dienen Thiophenderivate als Anker für Chemiker, um kombinatorische Bibliotheken zu erstellen und nach Leitmolekülen mit therapeutischem Potenzial zu suchen .
Eigenschaften
IUPAC Name |
ethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-8-5-4-6-9(8)17-11(10)13-7(2)14/h3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOGSWSWWJSKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)
![Ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B510371.png)


![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B510418.png)
![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)
![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)